

A Technical Guide to Fmoc-Protected Tryptophan Derivatives in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-metrp(boc)-OH*

Cat. No.: B613378

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This guide provides an in-depth overview of Fmoc-Trp(Boc)-OH and its methylated analogs, crucial reagents for researchers and professionals in peptide chemistry and drug development. The nomenclature "**Fmoc-metrp(boc)-OH**" likely contains a typographical error, with the intended compound being one of the derivatives detailed below. These molecules are fundamental building blocks in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The key quantitative data for Fmoc-Trp(Boc)-OH and its related methylated derivatives are summarized in the table below for straightforward comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Fmoc-Trp(Boc)-OH	143824-78-6	C ₃₁ H ₃₀ N ₂ O ₆	526.58[1]
Fmoc- <i>N</i> -Me-Trp(Boc)-OH	197632-75-0	C ₃₂ H ₃₂ N ₂ O ₆	540.61
Fmoc- <i>α</i> -Me-Trp(Boc)-OH	1315449-98-9	C ₃₂ H ₃₂ N ₂ O ₆	540.6[2]

Core Applications and Experimental Protocols

The primary application for these compounds is in Fmoc solid-phase peptide synthesis.^[3] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α -amine of the amino acid, while the Boc (tert-butoxycarbonyl) group provides protection for the indole side chain of tryptophan. This strategy prevents unwanted side reactions during peptide chain elongation.

General Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Trp(Boc)-OH, onto a solid support resin during peptide synthesis.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.
- Wash the resin with DMF.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc group from the terminal amino acid of the growing peptide chain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

- Prepare the coupling solution: Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add an organic base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Washing:

- Wash the resin with DMF to remove unreacted reagents.

- A ninhydrin test can be performed to confirm the completion of the coupling reaction.

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage and Deprotection:

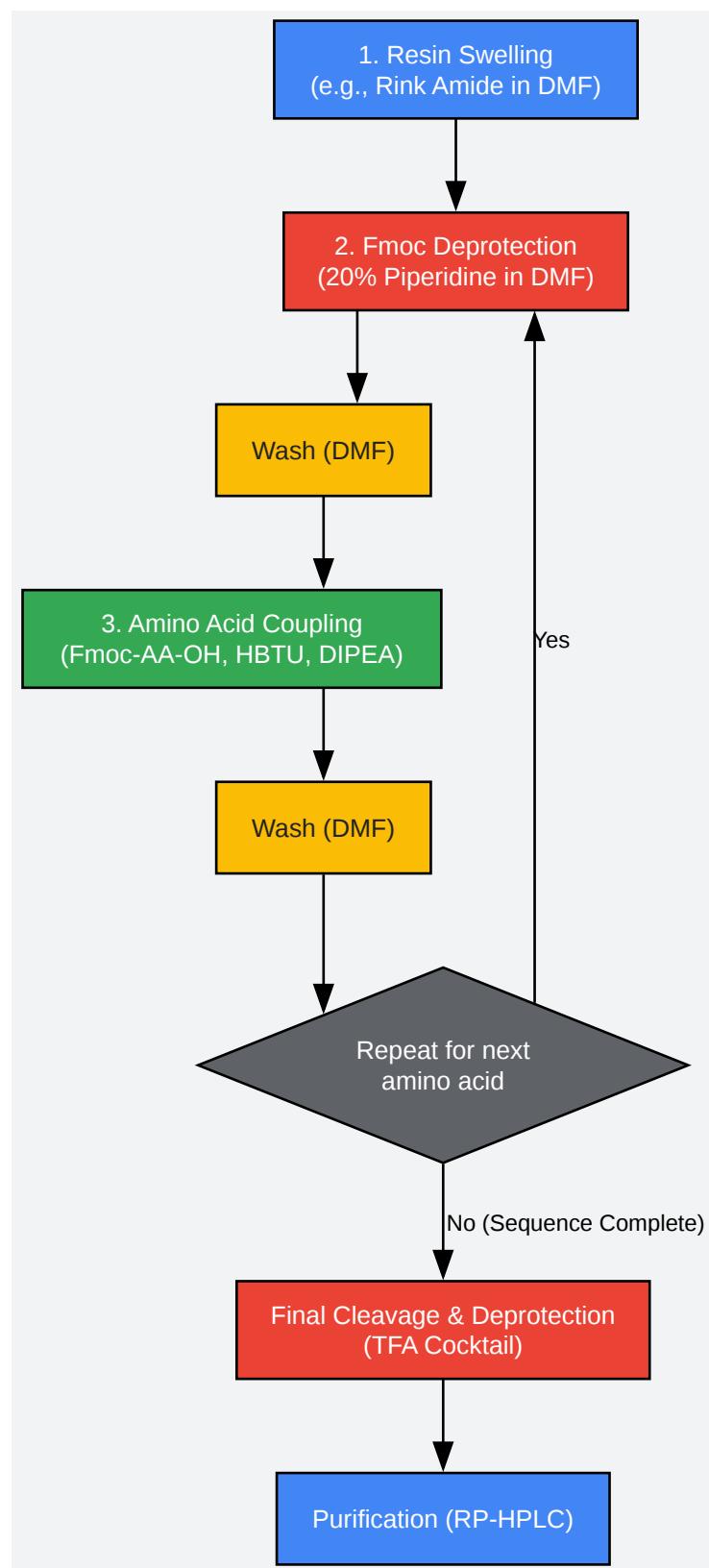
- Once the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from tryptophan.

7. Peptide Precipitation and Purification:

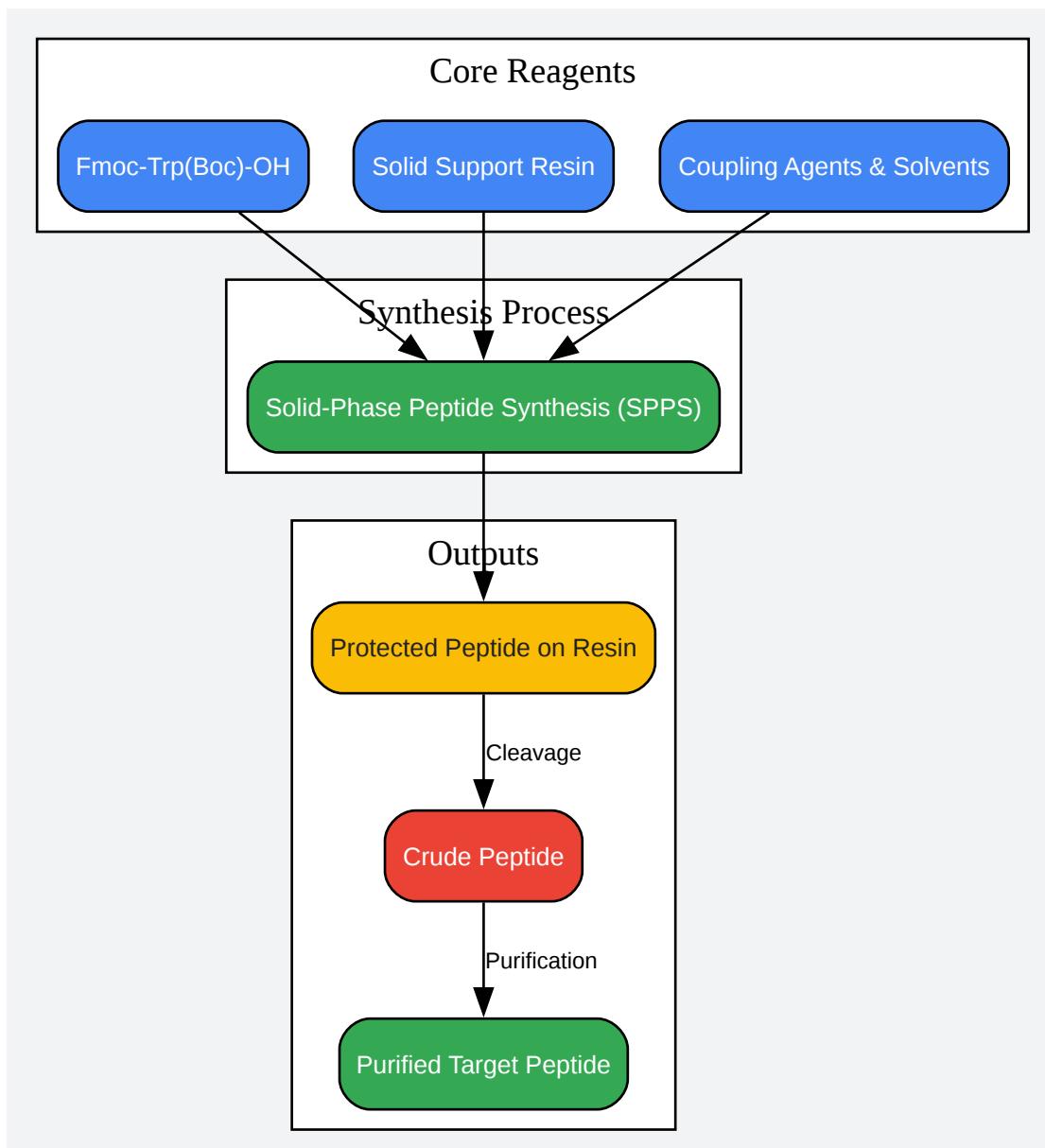
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to collect the crude peptide pellet.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

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Caption: Workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.



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Caption: Logical relationship between reagents and products in peptide synthesis.

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References

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